molecular formula C9H10F2O2 B15358750 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol

2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B15358750
M. Wt: 188.17 g/mol
InChI Key: BJOFWFTXRDJUEI-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with fluorine and methoxy groups, and an ethan-1-ol moiety

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Substitution: The compound can be synthesized by starting with 3,5-difluoro-4-methoxybenzene. Bromination at the para position followed by nucleophilic substitution with ethan-1-ol can yield the desired product.

  • Reduction of Corresponding Ketone: Another method involves the reduction of 2-(3,5-difluoro-4-methoxyphenyl)ethanone using reducing agents like lithium aluminium hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone, 2-(3,5-difluoro-4-methoxyphenyl)ethanone, using oxidizing agents like chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the ketone back to the alcohol.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the meta and ortho positions of the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate (KMnO4)

  • Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Bromine (Br2), iron(III) chloride (FeCl3)

Major Products Formed:

  • Oxidation: 2-(3,5-difluoro-4-methoxyphenyl)ethanone

  • Reduction: this compound (reformed)

  • Substitution: Brominated derivatives

Scientific Research Applications

2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound's biological activity has been explored for potential therapeutic uses.

  • Medicine: It may be used in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(3,5-Dichloro-4-methoxyphenyl)ethan-1-ol

  • 2-(3,5-Dibromo-4-methoxyphenyl)ethan-1-ol

  • 2-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-ol

Uniqueness: 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or hydroxy counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFWFTXRDJUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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